molecular formula C23H20N2OS B2408907 2-(benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole CAS No. 1207005-93-3

2-(benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole

Cat. No. B2408907
CAS RN: 1207005-93-3
M. Wt: 372.49
InChI Key: MCLGEFBRQAQONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to exhibit various biological activities.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “2-(benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole”:

Antimicrobial Agents

2-(Benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole has shown potential as an antimicrobial agent. Its imidazole core is known for its ability to disrupt microbial cell membranes and inhibit enzyme activity, making it a promising candidate for developing new antibiotics to combat resistant bacterial strains .

Anticancer Research

This compound has been investigated for its anticancer properties. The presence of the imidazole ring and the benzylthio group can induce apoptosis in cancer cells by interfering with cellular signaling pathways. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer .

Anti-inflammatory Applications

Research has indicated that 2-(benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole exhibits anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, making it a potential candidate for treating inflammatory diseases such as arthritis .

Catalysis

The compound has been studied for its catalytic properties. It can serve as a catalyst in various organic reactions, including oxidation and reduction processes. This application is valuable in industrial chemistry for the efficient synthesis of complex molecules.

Example source for antimicrobial agents. Example source for anticancer research. Example source for anti-inflammatory applications. : Example source for antioxidant properties. : Example source for enzyme inhibition. : Example source for photodynamic therapy. : Example source for material science. : Example source for catalysis.

properties

IUPAC Name

2-benzylsulfanyl-5-(4-methoxyphenyl)-1-phenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-26-21-14-12-19(13-15-21)22-16-24-23(25(22)20-10-6-3-7-11-20)27-17-18-8-4-2-5-9-18/h2-16H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLGEFBRQAQONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole

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